molecular formula C32H32N4Na2O10S2 B1602449 Deuteroporphyrin IX 2,4-disulfonic acid dimethyl ester disodium salt CAS No. 58537-78-3

Deuteroporphyrin IX 2,4-disulfonic acid dimethyl ester disodium salt

Cat. No. B1602449
CAS RN: 58537-78-3
M. Wt: 742.7 g/mol
InChI Key: CIYSLQMGNLZPRW-UHFFFAOYSA-L
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Description

Deuteroporphyrin IX 2,4-disulfonic acid dimethyl ester disodium salt is a derivative of the fecal porphyrin Deuteroporphyrin IX . It has a molecular weight of 742.73 and a molecular formula of C32H32N4O10S2Na2 .

Scientific Research Applications

Self-association in Aqueous Solution

Deuteroporphyrin IX 2,4-disulfonic acid dimethyl ester disodium salt exhibits self-association properties in aqueous solution. Dimerization of its free acid and ester forms increases with the degree of esterification. These dimers exhibit significant blue shifts in their Soret bands, indicating cofacial stacking of molecules with a possible offset arrangement. The formation of nonfluorescent dimers of these porphyrins that can efficiently photosensitize is noteworthy (Dairou, Vever-Bizet, & Brault, 2002).

Electrophilic Substitution Reactions

Deuteroporphyrin IX derivatives undergo electrophilic substitution reactions, including deuteriation and Vilsmeier formylation. These processes depend on the nature of the substituents at the 2- and 4-positions of the porphyrin substrate (Smith & Langry, 1983).

Synthesis of Complex Esters

Novel esters of deuteroporphyrin IX have been synthesized, such as those containing carborane cages. These complex esters are made by reacting the acid chloride of specific carborane-carboxylic acids with bis-glycol in the presence of catalysts (Kahl & Koo, 1990).

Aggregation in Aqueous Organic Medium

Deuteroporphyrin IX dimethyl ester forms H- and J-aggregates in water–DMF solutions. These aggregates can bind with proteins such as BSA, affecting their photophysical properties (Lebedeva, Yurina, Gubarev, & Guseinov, 2020).

Role in Postradiation Recovery

Studies have indicated that certain derivatives of deuteroporphyrin IX can enhance postirradiation regeneration of bone marrow haemopoiesis compartments in mice. This suggests a potential role in aiding recovery from radiation damage (Deshevoĭ et al., 1993).

properties

IUPAC Name

disodium;13,17-bis(3-methoxy-3-oxopropyl)-3,8,12,18-tetramethyl-21,22-dihydroporphyrin-2,7-disulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H34N4O10S2.2Na/c1-15-19(7-9-29(37)45-5)25-14-26-20(8-10-30(38)46-6)16(2)22(34-26)12-27-32(48(42,43)44)18(4)24(36-27)13-28-31(47(39,40)41)17(3)23(35-28)11-21(15)33-25;;/h11-14,35-36H,7-10H2,1-6H3,(H,39,40,41)(H,42,43,44);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIYSLQMGNLZPRW-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC3=NC(=CC4=NC(=CC5=C(C(=C(N5)C=C1N2)S(=O)(=O)[O-])C)C(=C4CCC(=O)OC)C)C(=C3C)CCC(=O)OC)S(=O)(=O)[O-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H32N4Na2O10S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10585934
Record name Disodium 13,17-bis(3-methoxy-3-oxopropyl)-3,8,12,18-tetramethylporphyrin-2,7-disulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10585934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

742.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Deuteroporphyrin IX 2,4-disulfonic acid dimethyl ester disodium salt

CAS RN

58537-78-3
Record name Disodium 13,17-bis(3-methoxy-3-oxopropyl)-3,8,12,18-tetramethylporphyrin-2,7-disulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10585934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
M Vermathen, M Marzorati, P Bigler - The Journal of Physical …, 2013 - ACS Publications
Aggregation and membrane penetration of porphyrinic photosensitizers play crucial roles for their efficacy in photodynamic therapy. The current study was aimed at comparing the …
Number of citations: 26 pubs.acs.org
I Gjuroski, J Furrer, M Vermathen - ChemPhysChem, 2018 - Wiley Online Library
Photodynamic therapy (PDT) with porphyrinic photosensitizers largely relies on efficient drug formulations to prevent porphyrin aggregation and to enhance water solubility and stability …
M Marzorati, P Bigler, M Vermathen - Biochimica et Biophysica Acta (BBA) …, 2011 - Elsevier
Membrane interactions of porphyrinic photosensitizers (PSs) are known to play a crucial role for PS efficiency in photodynamic therapy (PDT). In the current paper, the interactions …
Number of citations: 23 www.sciencedirect.com

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